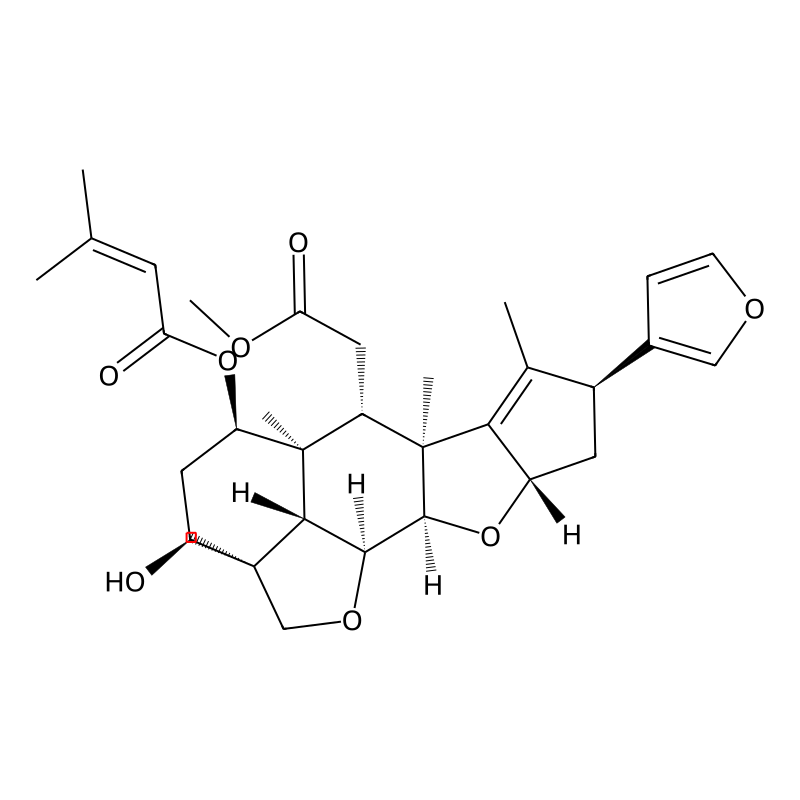

2',3'-Dehydrosalannol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Properties

Studies have shown that DHS exhibits antibacterial activity against various bacterial strains, including:

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

The exact mechanisms of DHS's antibacterial action are still being investigated, but it is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-Cancer Properties

Recent research suggests that DHS may have potential as an anti-cancer agent, particularly against triple-negative breast cancer (TNBC). Studies have shown that DHS can:

2',3'-Dehydrosalannol is a triterpenoid compound derived from the neem tree (Azadirachta indica), known for its diverse biological activities. This compound exhibits significant antibacterial properties against various strains of bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis . Structurally, it is characterized by a complex arrangement of carbon atoms typical of triterpenoids, which often contribute to their bioactivity.

- Oxidation: This process involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

- Substitution: This reaction entails replacing one functional group with another, often using halogens or alkyl groups as reagents.

The major products formed from these reactions can exhibit unique biological activities, enhancing the potential applications of 2',3'-Dehydrosalannol .

2',3'-Dehydrosalannol is noted for its potent antibacterial and anticancer activities. It has been shown to inhibit the growth of triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) by inducing apoptosis and disrupting pro-survival signaling pathways . The compound interacts with various cellular targets, including:

- Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway

- B-cell lymphoma 2 (BCL-2)

- Cyclin D1

This interaction leads to the inhibition of cell proliferation and promotion of programmed cell death in cancer cells .

The synthesis of 2',3'-Dehydrosalannol can be achieved through several methods:

- Natural Extraction: The compound can be extracted from neem leaves using ethanol. The ethanolic extract is then purified using chromatographic techniques.

- Industrial Production: Large-scale extraction from neem leaves followed by purification methods such as high-performance liquid chromatography (HPLC) is employed to optimize yield and purity while minimizing hazardous solvents .

Due to its antibacterial and anticancer properties, 2',3'-Dehydrosalannol has potential applications in:

- Pharmaceuticals: As an antibacterial agent in treatments for infections caused by resistant bacterial strains.

- Cancer Therapy: As a therapeutic agent for targeting specific cancer types, particularly triple-negative breast cancer.

Its unique properties make it a candidate for further research in drug development .

Research indicates that 2',3'-Dehydrosalannol interacts with various enzymes and proteins within biological systems. Its mechanism includes the inhibition of cathepsin-mediated pro-survival signaling pathways, which are crucial for cell survival and proliferation. This interaction has significant implications for its use in cancer therapy, as it can lead to enhanced apoptosis in malignant cells .

Several compounds share structural similarities with 2',3'-Dehydrosalannol, including:

- Nimbidin: Another compound derived from neem with notable antibacterial activity.

- Salannin: A triterpenoid also found in neem known for its insecticidal properties.

- Azadirachtin: A well-known compound from neem used primarily as an insecticide but also exhibits some medicinal properties.

Comparison TableCompound Source Main Activity Unique Features 2',3'-Dehydrosalannol Neem tree (Azadirachta indica) Antibacterial, anticancer Inhibits PI3K/AKT pathway Nimbidin Neem tree Antibacterial Stronger insecticidal properties Salannin Neem tree Insecticidal Less focus on antibacterial activity Azadirachtin Neem tree Insecticidal Broad-spectrum insecticidal activity

| Compound | Source | Main Activity | Unique Features |

|---|---|---|---|

| 2',3'-Dehydrosalannol | Neem tree (Azadirachta indica) | Antibacterial, anticancer | Inhibits PI3K/AKT pathway |

| Nimbidin | Neem tree | Antibacterial | Stronger insecticidal properties |

| Salannin | Neem tree | Insecticidal | Less focus on antibacterial activity |

| Azadirachtin | Neem tree | Insecticidal | Broad-spectrum insecticidal activity |

2',3'-Dehydrosalannol stands out due to its dual action against bacteria and cancer cells, making it a unique candidate for therapeutic applications compared to other compounds derived from neem .